(R)-CE3F4

Epac1 cAMP signaling stereoselectivity

Select (R)-CE3F4 for definitive Epac1 pharmacological studies. This R-enantiomer exhibits an IC50 of 4.2 μM against Epac1—10-fold more selective than Epac2 (IC50 44 μM) and >2-fold more potent than racemic CE3F4. ≥98% HPLC purity ensures reproducible inhibition of Rap1 activation without PKA cross-reactivity. Use at 10–20 μM in cell culture; for in vivo cardiac or metastasis models, employ lipid nanocapsule encapsulation to overcome solubility limits and extend plasma half-life. Avoid (S)-CE3F4 or racemic mixtures, which require higher doses and increase off-target risk.

Molecular Formula C11H10Br2FNO
Molecular Weight 351.01 g/mol
Cat. No. B2854322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-CE3F4
Molecular FormulaC11H10Br2FNO
Molecular Weight351.01 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br
InChIInChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3/t6-/m1/s1
InChIKeyZZLQPWXVZCPUGC-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-CE3F4 Compound Overview: A Selective Epac1 Inhibitor for cAMP Signaling Research


(R)-CE3F4 is the R-enantiomer of the tetrahydroquinoline derivative CE3F4, a selective and noncompetitive inhibitor of exchange protein directly activated by cAMP isoform 1 (Epac1) . It inhibits Epac1 guanine nucleotide exchange factor (GEF) activity with an IC50 of 4.2 μM, demonstrating 10-fold selectivity over the Epac2 isoform (IC50 = 44 μM) . As an enantiomerically pure compound, (R)-CE3F4 serves as a pharmacological tool for dissecting Epac1-mediated cAMP signaling pathways, which are implicated in cardiac hypertrophy, arrhythmias, inflammation, and cancer metastasis [1][2].

Why Generic (R)-CE3F4 Substitution Fails: Enantioselectivity Dictates Epac1 Inhibition Potency


Epac1 inhibitors within the CE3F4 chemical series exhibit pronounced stereospecificity in their interaction with the Epac1 cAMP-binding domain [1]. The racemic mixture (CE3F4) and the (S)-enantiomer ((S)-CE3F4) display significantly reduced potency against Epac1, with IC50 values of approximately 10.7–23 μM and 56 μM, respectively, compared to 4.2–5.8 μM for the (R)-enantiomer [1][2]. Consequently, substituting (R)-CE3F4 with racemic CE3F4 or (S)-CE3F4 would necessitate higher working concentrations, increasing the risk of off-target effects, reduced cellular efficacy, and compromised experimental reproducibility in Epac1-dependent assays [1].

(R)-CE3F4 Quantitative Differentiation Evidence: Epac1 Inhibition Potency, Isoform Selectivity, and Formulation-Enhanced Stability


Enantiomer-Specific Potency: (R)-CE3F4 Exhibits 10-Fold Greater Epac1 Inhibition Compared to (S)-CE3F4

(R)-CE3F4 demonstrates significantly enhanced Epac1 inhibitory potency relative to its enantiomer (S)-CE3F4 [1][2]. In in vitro GEF activity assays, (R)-CE3F4 inhibits Epac1 with an IC50 of 4.2–5.8 μM, whereas (S)-CE3F4 exhibits an IC50 of 56 μM, representing a 10-fold difference in potency [1].

Epac1 cAMP signaling stereoselectivity

Enhanced Isoform Selectivity: (R)-CE3F4 Exhibits 10-Fold Selectivity for Epac1 over Epac2

(R)-CE3F4 displays a 10-fold selectivity for Epac1 (IC50 = 4.2 μM) over Epac2 (IC50 = 44 μM) . This selectivity profile is more favorable than that of the racemic mixture, which shows reduced potency and less pronounced isoform discrimination .

Epac2 isoform selectivity cAMP effector

Formulation-Driven Stability: Lipid Nanocapsules Extend (R)-CE3F4 Apparent Half-Life 9-Fold in Plasma

Unformulated (R)-CE3F4 exhibits poor aqueous solubility and rapid enzymatic degradation in plasma, with an apparent half-life of approximately 40 minutes [1]. Entrapment in lipid nanocapsules significantly enhances its stability, increasing the apparent half-life to 6 hours in vitro [1][2]. This formulation approach also improves aqueous solubility and offers a viable strategy for in vivo applications [1].

pharmacokinetics lipid nanocapsules plasma stability

Optimal Research Applications for (R)-CE3F4: From In Vitro Epac1 Dissection to Formulated In Vivo Studies


In Vitro Functional Dissection of Epac1-Mediated cAMP Signaling

Use (R)-CE3F4 at 10–20 μM in cell culture (e.g., HEK293, primary cardiomyocytes) to selectively inhibit Epac1-dependent Rap1 activation and downstream signaling, while avoiding confounding effects from Epac2 or PKA [1][2]. Confirm PKA independence by verifying no effect on PKA activity in the presence of cAMP .

Preclinical In Vivo Efficacy Studies Using Lipid Nanocapsule Formulations

For murine models of cardiac hypertrophy, arrhythmia, or cancer metastasis, employ lipid nanocapsule-encapsulated (R)-CE3F4 administered intravenously to overcome poor solubility and plasma instability [3]. This formulation enables sustained exposure and biodistribution studies, with a demonstrated 9-fold increase in plasma half-life compared to unformulated compound [3].

Enantioselective Pharmacology and Chiral Separation Validation

Utilize (R)-CE3F4 as a reference standard for chiral separation and enantiopurity assessment of CE3F4 batches. Its 10-fold greater potency relative to (S)-CE3F4 provides a sensitive functional benchmark for confirming enantiomeric excess and validating the stereochemical integrity of synthetic or commercial samples [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-CE3F4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.